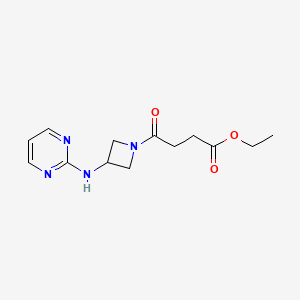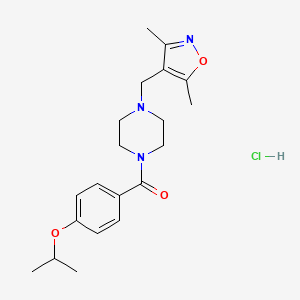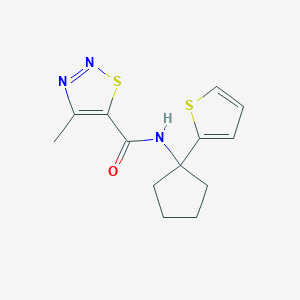
4-Methyl-N-(1-(Thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide is a molecule that likely contains a thiadiazole core, a common feature in compounds with potential biological activity. Thiadiazoles are heterocyclic compounds that have been extensively studied due to their diverse pharmacological properties, including anticancer activity. The presence of a thiophene and a cyclopentyl group suggests that this compound could exhibit interesting chemical and biological characteristics.
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through various methods. For instance, Schiff's bases containing a thiadiazole scaffold can be synthesized using microwave-assisted, solvent-free methods, which are efficient and environmentally friendly . Another approach involves the cyclization reactions of carboxamidine dithiocarbamate intermediates to form 1,2,4-thiadiazole derivatives . Although the specific synthesis of 4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques provide information about the functional groups present and the overall molecular framework. The structure of the compound would likely be confirmed using similar methods to ensure the correct synthesis of the target molecule.
Chemical Reactions Analysis
Thiadiazole compounds can undergo various chemical reactions. For example, 5-acetyl derivatives of furan-carboxamides can be transformed into thiadiazolyl derivatives through cyclization reactions . Additionally, 3,5-disubstituted 1,2,4-thiadiazoles can be prepared by oxidative dimerization of thioamides . These reactions demonstrate the reactivity of thiadiazole compounds and could be relevant to the chemical manipulation of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, such as anticancer activity, is often evaluated using in vitro assays against various cancer cell lines . Computational studies, including ADMET predictions, can provide insights into the drug-like behavior and potential oral bioavailability of these compounds .
Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben die antiproliferativen Wirkungen dieser Verbindung gegen Krebszelllinien untersucht. Seine Fähigkeit, bestimmte Kinasen oder Signalwege zu hemmen, die an der Krebsentwicklung beteiligt sind, ist ein aktives Forschungsgebiet .
- Anwendung: Die Strukturmerkmale der Verbindung deuten darauf hin, dass sie als Tyrosinkinase-Hemmer wirken kann. Forscher untersuchen ihre Selektivität und Wirksamkeit gegen bestimmte Kinasen, was möglicherweise zu gezielten Therapien führt .
- Anwendung: Untersuchungen haben geprüft, ob diese Verbindung entzündungshemmende Wirkungen zeigt. Das Verständnis ihres Wirkmechanismus und ihrer potenziellen Zielmoleküle könnte zur Entwicklung von Medikamenten für entzündliche Erkrankungen beitragen .
- Anwendung: Forscher untersuchen, ob diese Verbindung neuroprotektive Eigenschaften besitzt. Ihre Fähigkeit, neuronale Signalwege zu modulieren oder vor oxidativem Stress zu schützen, verdient weitere Untersuchungen .
- Anwendung: Studien haben die antibakterielle Wirksamkeit der Verbindung gegen verschiedene Stämme bewertet. Die Untersuchung ihres Wirkmechanismus und ihrer möglichen Synergie mit bestehenden Antibiotika ist im Gange .
- Anwendung: Forscher haben das Selbstassemblierungsverhalten dieser Verbindung in Lösungen oder Festkörperstrukturen untersucht. Das Verständnis ihrer supramolekularen Wechselwirkungen kann die Materialwissenschaften und die Wirkstoffabgabesysteme beeinflussen .
Antitumor-Eigenschaften
Tyrosinkinase-Hemmung
Entzündungshemmende Aktivität
Neuroprotektives Potenzial
Antibakterielle Aktivität
Supramolekulare Chemie
Eigenschaften
IUPAC Name |
4-methyl-N-(1-thiophen-2-ylcyclopentyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-11(19-16-15-9)12(17)14-13(6-2-3-7-13)10-5-4-8-18-10/h4-5,8H,2-3,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNWMUHXNCCZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2555051.png)
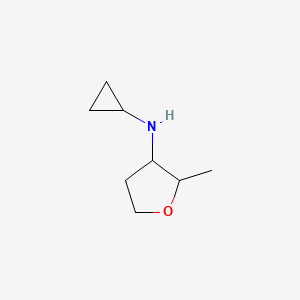
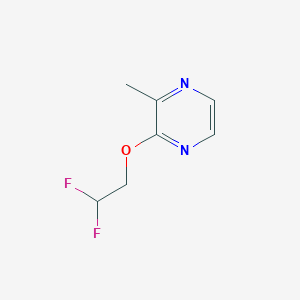
![1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2555055.png)

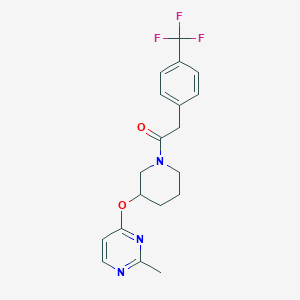
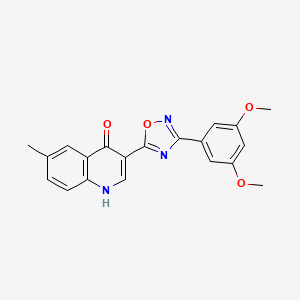
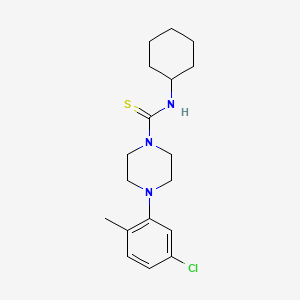
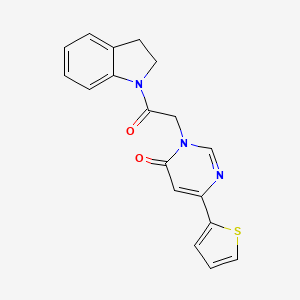

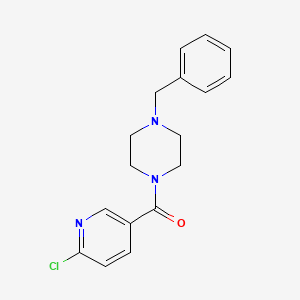
![N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2555066.png)
